![molecular formula C12H20N2 B13539483 4-[(1S)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228556-72-6](/img/structure/B13539483.png)
4-[(1S)-1-aminoethyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-aminoethyl]-N,N-diethylaniline is an organic compound with a molecular weight of 192.3 g/mol. It is characterized by the presence of an aminoethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research applications .
Preparation Methods
The synthesis of 4-[(1S)-1-aminoethyl]-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction is often carried out in a continuous flow reactor to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-[(1S)-1-aminoethyl]-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4 or NaBH4 to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(1S)-1-aminoethyl]-N,N-diethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-[(1S)-1-aminoethyl]-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
4-[(1S)-1-aminoethyl]-N,N-diethylaniline can be compared with other similar compounds such as:
N-[(1S)-1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide: This compound has a similar structure but with different functional groups, leading to distinct reactivity and applications.
4-[(1S)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide: This compound has a sulfonamide group instead of the ethyl groups, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and selectivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1228556-72-6 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
AOFFRNRKONGMMO-JTQLQIEISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)[C@H](C)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


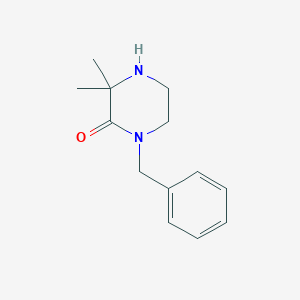

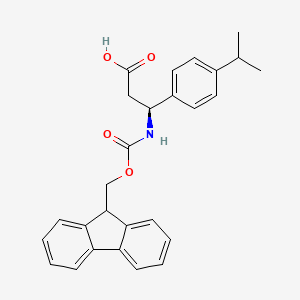
![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
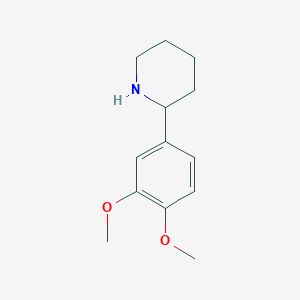
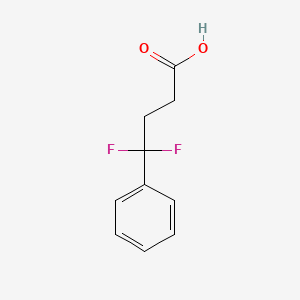
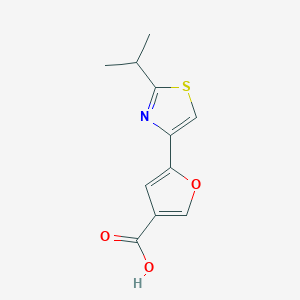
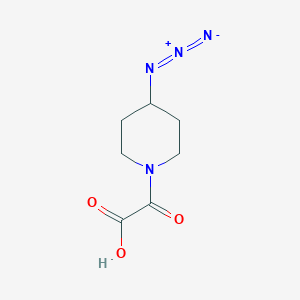
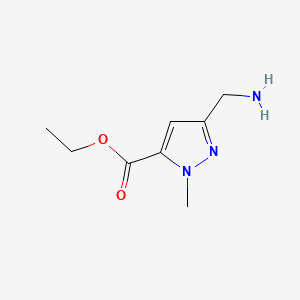

![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)
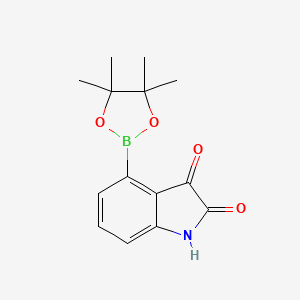
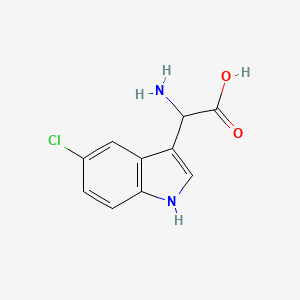
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
